molecular formula C26H31NO6 B301958 [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid

[9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid

Cat. No. B301958
M. Wt: 453.5 g/mol
InChI Key: KDNBLAJHXPVQSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid, also known as EPAC, is a novel chemical compound that has gained significant attention in scientific research due to its unique properties. EPAC is a synthetic derivative of acridine, a heterocyclic organic compound that has been extensively studied for its pharmacological properties. EPAC has been found to exhibit promising results in various scientific applications, including drug discovery, cancer research, and neuroscience.

Mechanism of Action

The mechanism of action of [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cancer cell growth and survival. [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has also been found to inhibit the activity of Hsp90, a protein that is involved in the folding and stabilization of various proteins involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
[9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has been found to have a range of biochemical and physiological effects. In vitro studies have shown that [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer cells. [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has also been found to have neuroprotective effects, reducing neuronal damage and inflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

[9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has several advantages for lab experiments, including its potency and specificity. [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has been shown to have potent anti-cancer activity at low concentrations, making it a promising candidate for the development of new cancer therapies. [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid is also highly specific, targeting specific enzymes and proteins involved in cancer cell growth and survival. However, [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has some limitations for lab experiments, including its complex synthesis method and potential toxicity.

Future Directions

There are several future directions for the study of [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid. One potential direction is the development of new cancer therapies based on [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid. [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has been shown to have potent anti-cancer activity, and further research is needed to determine its efficacy in vivo. Another potential direction is the study of [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid in neurodegenerative diseases. [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has been found to have neuroprotective effects, and further research is needed to determine its potential as a treatment for these diseases. Additionally, further research is needed to fully understand the mechanism of action of [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid and its potential side effects.

Synthesis Methods

The synthesis of [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid involves a series of chemical reactions, starting with the condensation of 3-ethoxy-4-propoxyaniline and phthalic anhydride to form 9-(3-ethoxy-4-propoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridine-10-carboxylic acid. This intermediate product is then esterified with acetic anhydride to produce the final product, [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid. The synthesis of [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid is a complex process that requires specialized knowledge and equipment.

Scientific Research Applications

[9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has been found to exhibit promising results in various scientific applications. One of the most significant applications of [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid is in drug discovery. [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has been shown to have potent anti-cancer activity, making it a potential candidate for the development of new cancer therapies. [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has also been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

[9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid

Molecular Formula

C26H31NO6

Molecular Weight

453.5 g/mol

IUPAC Name

2-[9-(3-ethoxy-4-propoxyphenyl)-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid

InChI

InChI=1S/C26H31NO6/c1-3-13-33-21-12-11-16(14-22(21)32-4-2)24-25-17(7-5-9-19(25)28)27(15-23(30)31)18-8-6-10-20(29)26(18)24/h11-12,14,24H,3-10,13,15H2,1-2H3,(H,30,31)

InChI Key

KDNBLAJHXPVQSF-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O)OCC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O)OCC

Origin of Product

United States

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